molecular formula C20H20N6 B11290015 N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B11290015
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: GCDPHYMMRNNQBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N4-(2,4-Dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by its bicyclic heteroaromatic core. This compound features a 1-methyl group at the pyrazole ring, an N4-(2,4-dimethylphenyl) substituent, and an N6-phenyl moiety. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, logP) and biological interactions, particularly in kinase inhibition or anticancer applications .

Eigenschaften

Molekularformel

C20H20N6

Molekulargewicht

344.4 g/mol

IUPAC-Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H20N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,22,23,24,25)

InChI-Schlüssel

GCDPHYMMRNNQBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von N4-(2,4-Dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4,6-diamin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die spezifischen Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Routen, jedoch in größerem Maßstab, umfassen. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und nutzt häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von Hochdurchsatz-Screening- und Prozessoptimierungstechniken trägt dazu bei, die Produktion zu skalieren und gleichzeitig die gewünschten chemischen Eigenschaften zu erhalten .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrazolo[3,4-d]pyrimidine scaffold undergoes nucleophilic substitution at specific positions, particularly at the chlorine atoms in precursor intermediates. For example:

Reaction Pathway
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) reacts with aniline to form 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ) at room temperature .

ReagentConditionsProductYield
AnilineRT, stirring4-chloro-N,1-diphenyl derivative (6 )~75%

This reaction highlights the susceptibility of the C4 and C6 positions to nucleophilic attack, enabling functionalization with amines or other nucleophiles.

Alkylation and Acylation at Exocyclic Amines

The exocyclic amine groups (-NH-) at positions 4 and 6 participate in alkylation and acylation reactions:

Alkylation Example
Reaction with methyl iodide under basic conditions (e.g., K2CO3/DMF) introduces methyl groups to the amines:

ReagentConditionsProduct
CH3I, K2CO3DMF, 80°CN-methylated derivatives

Acylation Example
Acetyl chloride selectively acylates the amines in dichloromethane (DCM) with catalytic DMAP:

ReagentConditionsProduct
AcCl, DMAPDCM, 0°C → RTN-acetylated analogs

These modifications enhance solubility or alter biological activity.

Electrophilic Aromatic Substitution (EAS)

The dimethylphenyl substituents undergo EAS reactions, such as nitration or sulfonation, under acidic conditions:

Nitration Pathway

ReagentConditionsPosition of Substitution
HNO3/H2SO40–5°C, 2 hoursPara to methyl groups

The electron-donating methyl groups direct incoming electrophiles to the para positions.

Oxidation Reactions

The pyrazole ring is susceptible to oxidation. For example, treatment with hydrogen peroxide (H2O2) in acetic acid introduces hydroxyl groups:

ReagentConditionsProduct
H2O2, AcOHReflux, 4 hoursHydroxylated pyrazolo[3,4-d]pyrimidine

Oxidation products are often intermediates for further functionalization.

Hydrolysis and Cyclization

Partial hydrolysis of nitrile precursors using alcoholic NaOH yields carboxamide derivatives, which cyclize with urea to form the pyrazolo[3,4-d]pyrimidine core :

Key Steps

  • Hydrolysis :

    • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) → carboxamide (3 ) (NaOH/EtOH, 60°C).

  • Cyclization :

    • Compound 3 + urea → 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ) (fusion, 180°C).

Chlorination and Halogen Exchange

Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) convert hydroxyl or amine groups to chlorides:

ReagentConditionsProduct
POCl3/PCl5Reflux, 6 hours4,6-dichloro derivative (5 )

This step is critical for introducing reactive sites for subsequent substitutions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when halogenated:

ReagentConditionsProduct
Ar-B(OH)2, Pd(PPh3)4DME/H2O, Na2CO3, 80°CBiaryl derivatives

These reactions enable diversification of the aromatic substituents.

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activity, particularly as an inhibitor of various kinases. Its structure allows it to interact with multiple molecular targets, making it a candidate for therapeutic applications.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit key receptors involved in tumor growth:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Similar compounds in this class have demonstrated potent inhibition of EGFR, which is crucial for the proliferation of several cancer types. For example, a related derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the resistant mutant form (EGFR T790M) .
  • Cell Cycle Arrest : Flow cytometric analyses indicate that these compounds can induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), enhancing their potential as chemotherapeutic agents .

Kinase Inhibition

The compound is part of a broader class of pyrazolo[3,4-d]pyrimidines known for their kinase inhibitory properties. It has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

Synthetic Routes

The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : The reaction of appropriate precursors under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity products suitable for biological testing .

Case Study 1: Anti-Cancer Efficacy

A study conducted on various derivatives of pyrazolo[3,4-d]pyrimidines demonstrated that modifications in the chemical structure significantly enhance anti-cancer activity. The compound was evaluated in vitro against several cancer cell lines with promising results indicating its potential as a lead compound for further development .

Case Study 2: Kinase Inhibition

Research focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines revealed that specific substitutions at the phenyl rings could optimize kinase inhibition potency. The findings suggest that N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine could serve as a scaffold for developing selective kinase inhibitors .

Wirkmechanismus

The mechanism of action of N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The specific pathways involved include the inhibition of CDK2/cyclin A and CDK9/cyclin T1 systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine-diamine scaffold is highly versatile, with modifications at N4, N6, and the pyrazole ring significantly influencing activity. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (N4/N6/Pyrazole) Key Properties
Target Compound C23H23N7 397.48 N4: 2,4-dimethylphenyl; N6: phenyl; Pyrazole: 1-methyl LogP estimated ~3.5 (calculated); Moderate solubility in DMSO
N4-(3,4-Dimethylphenyl)-N6-(3-Methoxypropyl)-1-Phenyl Analog C23H26N6O 402.50 N4: 3,4-dimethylphenyl; N6: 3-methoxypropyl; Pyrazole: 1-phenyl Higher polarity (O-containing substituent); logP ~3.2; Improved aqueous solubility
PR5-LL-CM01 (N6-(2-Dimethylaminoethyl)-N4-(3,4-Dimethylphenyl)) C23H27N7 401.51 N4: 3,4-dimethylphenyl; N6: 2-dimethylaminoethyl; Pyrazole: 1-phenyl Enhanced basicity (tertiary amine); logP ~2.8; Potential for CNS penetration
N4,N6-Bis(1-Methylethyl)-1-Phenyl Analog C17H22N6 310.40 N4/N6: isopropyl; Pyrazole: 1-phenyl Lower molecular weight; Higher hydrophobicity (logP ~4.1); Limited solubility
N4-(3-Chlorophenyl)-N6,N6-Diethyl-1-Phenyl Analog C21H21ClN6 392.90 N4: 3-chlorophenyl; N6: diethyl; Pyrazole: 1-phenyl Increased halogen-mediated binding affinity; logP ~4.0

Key Differentiators of the Target Compound

  • Methyl vs. Phenyl at Pyrazole : The 1-methyl group (vs. 1-phenyl in analogs like ) may reduce molecular weight and improve metabolic stability.
  • Lack of Polar Groups : Unlike PR5-LL-CM01 or 3-methoxypropyl analogs , the absence of oxygen or nitrogen in N6-phenyl may limit solubility but enhance membrane permeability.

Biologische Aktivität

N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is C20H20N6C_{20}H_{20}N_{6} with a molecular weight of 344.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with significant substitutions at the N4 and N6 positions which are crucial for its biological activity .

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties primarily through the induction of apoptosis in cancer cells. For instance, studies have shown that N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine significantly inhibits cell proliferation in various cancer cell lines. The compound's mechanism may involve inhibition of specific kinases or enzymes that are pivotal in cancer cell survival and proliferation .

Case Studies and Experimental Findings

  • Apoptosis Induction : In vitro studies demonstrated that this compound could induce apoptosis in A549 lung cancer cells at low micromolar concentrations (IC50 = 2.24 µM), outperforming doxorubicin (IC50 = 9.20 µM) as a control .
  • Cell Line Studies : The compound was tested against several cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated that structural modifications significantly impacted anti-proliferative activity; for example, analogs with changes to the pyrazolo[3,4-d]pyrimidine scaffold showed reduced efficacy .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Some derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized to act as EGFR inhibitors. These compounds exhibited significant inhibitory activity against both wild-type and mutant EGFR variants, suggesting a potential pathway for targeted cancer therapies .

Data Summary

The following table summarizes key findings related to the biological activity of N4-(2,4-dimethylphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)2.24Apoptosis induction
HepG2 (Liver Cancer)1.74Cell proliferation inhibition
MCF-7 (Breast Cancer)VariesStructure-dependent anti-proliferative activity
PC-3 (Prostate Cancer)VariesPotential EGFR inhibition

Q & A

Q. How should researchers design experiments to investigate the compound’s thermal stability?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. For pyrazolo-pyrimidines, substituents like methyl groups (as in the target compound) may enhance thermal stability via steric protection .

Cross-Disciplinary Applications

Q. What methodologies from materials engineering could improve the formulation of this compound for drug delivery?

  • Methodological Answer : Apply powder and particle technology (CRDC subclass RDF2050107 ) to optimize micronization or nanoencapsulation. Techniques like spray drying or freeze-drying can enhance dissolution rates, critical for low-solubility pyrazolo-pyrimidines .

Q. How can machine learning enhance the prediction of synthetic pathways for novel analogs?

  • Methodological Answer : Train models on reaction databases (e.g., PubChem) using descriptors like atom-pair fingerprints and reaction yields. ICReDD’s integration of informatics with experimental data exemplifies this approach for accelerating discovery .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.